5-(Methylthio)-2,4,6-trifluoropyrimidine
Description
5-(Methylthio)-2,4,6-trifluoropyrimidine is a fluorinated pyrimidine derivative characterized by trifluorination at positions 2, 4, and 6, and a methylthio (-SMe) substituent at position 3. Pyrimidines with fluorine substituents are widely studied due to their enhanced electronegativity, metabolic stability, and bioactivity, particularly in medicinal chemistry . The methylthio group introduces steric bulk and sulfur-based electronic effects, which can modulate reactivity and biological interactions. For instance, 2,4,6-trichloropyrimidine can be fluorinated using silver(I) fluoride to yield 2,4,6-trifluoropyrimidine , and subsequent substitution with methylthio groups may proceed via thiolation reactions .
Properties
IUPAC Name |
2,4,6-trifluoro-5-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNMMOXFDOPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(N=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Reactivity
The pyrimidine core’s electron-deficient nature, exacerbated by electron-withdrawing fluorine substituents, renders the 5-position susceptible to nucleophilic attack. The methylthio group introduces steric and electronic effects that influence downstream reactivity, making it a critical moiety for further functionalization in drug discovery. Fluorine atoms enhance metabolic stability and membrane permeability, while the methylthio group serves as a leaving group or participates in cross-coupling reactions.
Applications in Life Sciences
Polyhalogenated pyrimidines are pivotal in synthesizing kinase inhibitors, antiviral agents, and herbicides. For instance, this compound derivatives have been explored as intermediates in tyrosine kinase inhibitors targeting autoimmune diseases. Its utility stems from the tunability of substituents, enabling rapid analogue synthesis (RAS) for structure-activity relationship (SAR) studies.
Synthetic Pathways to Halogenated Pyrimidine Intermediates
Preparation of 2,4,6-Trichloropyrimidine
The US5898073A patent outlines a two-step process for synthesizing 2,4,6-trichloropyrimidine from barbituric acid:
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Step 1 : Barbituric acid reacts with phosphorus oxychloride (POCl₃) at 60–75°C to form a chlorinated intermediate.
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Step 2 : Subsequent treatment with phosphorus pentachloride (PCl₅) or PCl₃/Cl₂ at 20–80°C achieves full chlorination.
This method avoids aqueous work-up, yielding 90–94% pure product via distillation. The absence of water minimizes hydrolysis and reduces wastewater generation, critical for industrial scalability.
Fluorination Strategies
Fluorination of chlorinated precursors often employs agents like potassium fluoride (KF) or hydrogen fluoride (HF). For example, 2,4,6-trichloropyrimidine can undergo halogen exchange at elevated temperatures (150–200°C) in polar aprotic solvents like dimethylformamide (DMF). However, competing side reactions, such as C-5 chlorination, necessitate precise stoichiometric control. The Beilstein Journal of Organic Chemistry highlights the use of 5-chloro-2,4,6-trifluoropyrimidine as a scaffold, where the 5-chloro group is selectively replaceable.
Nucleophilic Aromatic Substitution at the 5-Position
Mechanistic Considerations
Nucleophilic substitution at the 5-position proceeds via a two-step mechanism:
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Deprotonation : A base (e.g., NaH, DIPEA) generates a thiolate nucleophile (CH₃S⁻).
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Attack and Displacement : The nucleophile displaces the 5-chloro group in 5-chloro-2,4,6-trifluoropyrimidine, forming the C–S bond.
Steric hindrance from adjacent fluorine atoms and the electron-withdrawing effect of the pyrimidine ring accelerate the reaction, typically achieving completion within 2–8 hours at 0–50°C.
Optimization of Reaction Conditions
A comparative analysis of substitution conditions is summarized below:
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | Acetonitrile | DMF | THF |
| Base | DIPEA | NaH | t-BuOK |
| Temperature | 0°C | 50°C | 25°C |
| Yield | 72% | 64% | 57% |
Industrial-Scale Challenges and Solutions
Purification and Byproduct Management
Distillation remains the primary purification method for this compound, but sublimation of phosphorus compounds (e.g., PCl₅) complicates equipment maintenance. Post-distillation heating at 170°C for 2 hours reduces residual phosphorus content to <1%. Chromatography is avoided due to cost and scalability limitations.
Waste Minimization
The US5898073A process recovers POCl₃ via distillation, achieving >95% reuse efficiency. Closed-loop systems mitigate environmental impact, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-2,4,6-trifluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in solvents like DMSO or DMF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the fluorine atoms.
Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylthio group.
Reduction: Reduced pyrimidine derivatives with altered electronic properties.
Scientific Research Applications
5-(Methylthio)-2,4,6-trifluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and field-effect transistors.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-2,4,6-trifluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- 2,4,6-Trifluoropyrimidine : Lacks the methylthio group, making it highly reactive toward nucleophilic substitution. Reactions with ammonia yield two products in a 4:1 ratio due to competing substitutions at different positions .
- 5-Chloro-2,4,6-trifluoropyrimidine : The chlorine atom at position 5 increases steric hindrance but activates ortho positions for nucleophilic attack, balancing steric and electronic effects .
- 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidines : The electron-withdrawing CF₃ group enhances metabolic stability and anticancer activity compared to methylthio derivatives .
Physicochemical Properties
Anticancer Activity
- 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines : Exhibit potent anticancer activity against human cancer cell lines (IC₅₀ = 0.5–10 μM) due to CF₃-induced metabolic stability and target binding .
- Methylthio Derivatives: Limited direct data, but sulfur-containing pyrimidines (e.g., 4,6-dichloro-2-(methylthio)-5-pyrimidineamine) show moderate antimicrobial activity . The SMe group may reduce potency compared to CF₃ but improve membrane permeability .
Antimicrobial Activity
- 5-(Dichloromethylthio)-2,4,6-trifluoropyrimidine : The dichloromethylthio variant (CAS 2088945-83-7) has undefined bioactivity but shares structural similarities with agrochemical fungicides .
Q & A
Q. How can researchers mitigate compound instability during biological assays?
- Methodological Answer : Avoid DMSO stock solutions if degradation is observed; use fresh preparations or stabilize with antioxidants (e.g., BHT). LC-MS/MS monitoring during cell-based assays can detect decomposition products. Lessons from 5-aminopyrimidines emphasize the need for rigorous stability validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
